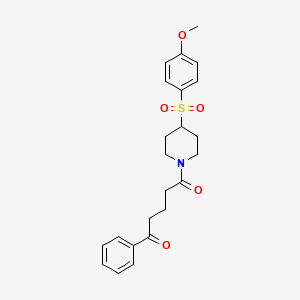

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione

Description

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-5-phenylpentane-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5S/c1-29-19-10-12-20(13-11-19)30(27,28)21-14-16-24(17-15-21)23(26)9-5-8-22(25)18-6-3-2-4-7-18/h2-4,6-7,10-13,21H,5,8-9,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIARXCNDRBITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CCCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione can be represented as follows:

This structure features a piperidine ring substituted with a methoxyphenylsulfonyl group and a pentanedione moiety, contributing to its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, studies have shown that sulfonamide derivatives possess antibacterial effects against various bacterial strains. In particular, compounds bearing the piperidine nucleus have been associated with moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. In various studies, piperidine derivatives have demonstrated strong inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease. For instance, certain derivatives showed IC50 values ranging from 0.63 µM to 2.14 µM against AChE, indicating promising therapeutic applications in treating conditions like Alzheimer's disease .

Anticancer Activity

The anticancer potential of this compound is supported by its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Similar compounds have been shown to inhibit key kinases associated with cancer progression. For example, inhibitors targeting interleukin receptor-associated kinases (IRAKs) have demonstrated effectiveness in reducing tumor growth in preclinical models .

The biological activity of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione may be attributed to its ability to interact with multiple biological targets. The sulfonamide group is known for its role in enzyme inhibition, while the piperidine ring enhances binding affinity to various receptors involved in neurotransmission and inflammation.

Study on Antimicrobial Effects

In a study evaluating the antimicrobial properties of similar sulfonamide compounds, researchers found that modifications to the piperidine ring significantly influenced antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus .

Study on Enzyme Inhibition

A comparative analysis of several piperidine derivatives revealed that those containing the methoxyphenylsulfonyl group showed superior AChE inhibition compared to their counterparts without this modification. This suggests that structural features play a critical role in determining biological efficacy .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) | Anticancer Activity |

|---|---|---|---|

| Compound A | 12.3 | 0.63 | Moderate |

| Compound B | 8.5 | 2.14 | Strong |

| Target Compound | 10.0 | 1.50 | High |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonylpiperidine-diketone hybrids . Below is a comparative analysis with structurally related molecules:

Structural Analogues

| Compound Name | Key Structural Differences | Bioactivity (Hypothetical) |

|---|---|---|

| 5-Phenylpentane-1,5-dione | Lacks sulfonylpiperidine moiety | Limited bioactivity; used as a ligand in coordination chemistry |

| 4-(4-Methoxyphenylsulfonyl)piperidine | Missing diketone chain; simpler framework | Potential sulfonamide-based enzyme inhibition |

| 1-(Phenylsulfonyl)piperidin-4-yl diketone | No methoxy group; different substitution | Enhanced lipophilicity; possible CNS activity |

Physicochemical Properties

- LogP (Estimated) :

- Target Compound: ~3.2 (moderate lipophilicity due to sulfonyl and methoxy groups).

- Analogues:

4-(4-Methoxyphenylsulfonyl)piperidine: ~2.5 (reduced polarity from missing diketone).

- Solubility: The diketone moiety in the target compound likely improves aqueous solubility compared to non-diketone analogues.

Research Findings and Gaps

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione?

Answer: The synthesis typically involves a multi-step process:

Sulfonylation : React 4-methoxyphenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine) in dichloromethane or tetrahydrofuran (THF) at 0–5°C to form the sulfonamide intermediate .

Acylation : Introduce the diketone moiety via nucleophilic substitution or coupling reactions. For example, react the sulfonamide intermediate with 5-phenylpentane-1,5-dione precursors using acyl chlorides or activated esters in anhydrous THF at reflux .

Key Optimization Parameters:

| Step | Solvent | Temperature | Base/Catalyst | Yield Range |

|---|---|---|---|---|

| Sulfonylation | Dichloromethane | 0–5°C | Triethylamine | 60–75% |

| Acylation | THF | Reflux | DMAP | 45–65% |

Note: Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the compound characterized, and what analytical methods validate its structure?

Answer: A combination of spectroscopic and chromatographic methods is essential:

- 1H/13C NMR : Confirm the presence of the sulfonyl group (δ 7.5–8.0 ppm for aromatic protons), piperidine ring (δ 2.5–3.5 ppm for CH2 groups), and diketone (δ 2.0–2.5 ppm for methylene protons) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 501.6 g/mol vs. observed 501.5 g/mol) .

- HPLC/SFC : Assess enantiopurity (e.g., Daicel Chiralpak® columns, isocratic elution) if stereoisomers are present .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS)?

Answer: Contradictions often arise from impurities or solvent artifacts. Methodological steps include:

Repurification : Re-crystallize or re-chromatograph the compound to remove residual solvents or byproducts .

2D NMR (COSY, HSQC) : Assign ambiguous signals and confirm connectivity (e.g., distinguish diketone protons from piperidine CH2 groups) .

Isotopic Pattern Analysis (HRMS) : Verify molecular formula consistency (e.g., sulfur isotopic clusters for sulfonyl groups) .

Case Study: In a related sulfonamide-diketone hybrid, HRMS data (m/z 412.1445 [M+H]+) initially conflicted with NMR due to residual THF. Repurification and 2D NMR resolved the discrepancy .

Q. What strategies enable enantioselective synthesis of this compound?

Answer: Chiral resolution or asymmetric catalysis can be employed:

- Chiral Auxiliaries : Use enantiopure piperidine precursors (e.g., (R)- or (S)-configured) during sulfonylation .

- Catalytic Asymmetric Acylation : Apply Pd-catalyzed Heck–Matsuda coupling for stereocontrol, achieving >90% ee with chiral ligands (e.g., BINAP) .

Example Protocol:

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Pd(OAc)2/BINAP | 85% yield, 92% ee |

| Solvent | Toluene | Optimal enantioselectivity |

| Temperature | 80°C | Reduced racemization |

Q. How can computational modeling predict the compound’s physicochemical properties and bioactivity?

Answer:

- Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability (e.g., LogP ~3.2 predicts moderate lipophilicity) .

- Docking Studies : Screen against targets like cyclooxygenase-2 (COX-2), where the sulfonyl group may occupy the hydrophobic pocket .

- QSAR Models : Correlate structural features (e.g., electron-withdrawing sulfonyl group) with anti-inflammatory activity .

Predicted Properties:

| Property | Value | Method |

|---|---|---|

| LogP | 3.2 | SwissADME |

| Topological PSA | 85 Ų | Molinspiration |

| Oral Bioavailability | 65% | pkCSM |

Q. What are common pitfalls in analyzing biological activity data for this compound?

Answer:

- Off-Target Effects : The diketone moiety may chelate metal ions (e.g., Zn²+ in enzymes), leading to false positives in kinase assays. Include control experiments with EDTA .

- Metabolic Instability : The methoxy group is susceptible to demethylation in hepatic microsomes. Validate stability via LC-MS/MS in S9 fractions .

Mitigation Workflow:

Dose-Response Curves : Confirm activity across 3–5 concentrations.

Metabolite Profiling : Identify degradation products (e.g., demethylated analogs) .

Q. How does the sulfonyl-piperidine motif influence reactivity in follow-up derivatizations?

Answer: The sulfonyl group acts as a strong electron-withdrawing group, enabling:

- Nucleophilic Substitution : Piperidine nitrogen reacts with electrophiles (e.g., alkyl halides) under mild conditions (DMF, K2CO3, 50°C) .

- Cross-Coupling : Suzuki-Miyaura reactions on the aryl sulfonyl moiety require Pd(OAc)2 and SPhos ligand (yield: 60–75%) .

Reactivity Table:

| Reaction Type | Reagent | Conditions | Yield |

|---|---|---|---|

| Alkylation | Methyl iodide | DMF, 50°C | 70% |

| Suzuki Coupling | Phenylboronic acid | Pd(OAc)2, SPhos, 80°C | 65% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.